(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Description
The compound (6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol (CAS: 140710-96-9) is a highly functionalized organic molecule with the molecular formula C39H72O3Si2 and a molecular weight of 645.16 . Its structure features:
- A tert-butyldimethylsilyl (TBS) -protected cyclohexylidene core.
- A conjugated ethylidene-methylene system.
- A methyl-substituted heptanol chain in the (6R) configuration.
- A polycyclic indenyl group with stereochemical complexity.
This compound is primarily utilized as a synthetic intermediate or protecting-group strategy in organic synthesis, particularly in steroid or terpenoid-related pathways .
Properties
Molecular Formula |
C39H72O3Si2 |
|---|---|
Molecular Weight |
645.2 g/mol |
IUPAC Name |
(6R)-6-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34?,35+,39-/m1/s1 |
InChI Key |
HAYVDHBKYABBBI-HGFSNNFDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
3,5-bis(tert-butyldimethylsilyloxy)-2-methylidenecyclohexylidene derivative: This intermediate is prepared by selective protection of hydroxyl groups on a cyclohexylidene precursor using tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions, typically imidazole or pyridine, to yield the bis-TBDMS protected cyclohexylidene.
Octahydro-1H-inden-1-yl core: Synthesized via hydrogenation of indene derivatives or through ring-closing reactions that establish the required stereochemistry (1R,3aS,7aR).
2-methylheptan-2-ol side chain: Introduced via alkylation reactions on the core structure or by coupling with appropriate organometallic reagents.
Coupling and Formation of the Ethylidene Linkage
The ethylidene bridge connecting the cyclohexylidene and octahydroindenyl moieties is formed by an aldol-type condensation or Wittig-type olefination reaction. The (E)-configuration is controlled by reaction conditions such as temperature, solvent, and choice of base or catalyst.
Protection and Deprotection Strategies
The tert-butyldimethylsilyl (TBDMS) groups serve as protecting groups for hydroxyl functionalities to prevent unwanted side reactions during the synthesis. These are introduced early and removed in the final steps under mild acidic or fluoride ion conditions (e.g., tetrabutylammonium fluoride) to yield the free hydroxyls if required.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection | TBDMS-Cl, imidazole, DMF | Bis-TBDMS protected cyclohexylidene |
| 2 | Formation of indenyl core | Hydrogenation or ring closure | Octahydro-1H-inden-1-yl intermediate |
| 3 | Coupling (Aldol/Wittig) | Base (e.g., NaH), aldehyde or phosphonium ylide | Formation of ethylidene linkage (E-isomer) |
| 4 | Alkylation | Organometallic reagent (e.g., Grignard) | Introduction of 2-methylheptan-2-ol side chain |
| 5 | Deprotection (optional) | TBAF or mild acid | Removal of TBDMS groups to free hydroxyls |
Analytical Data Supporting Synthesis
- Molecular Formula: C39H72O3Si2
- Molecular Weight: 645.16 g/mol
- Predicted Boiling Point: Approximately 622 °C
- Predicted Density: 0.95 g/cm³
- Predicted pKa: 15.32
These properties are consistent with the presence of bulky silyl protecting groups and the hydrophobic hydrocarbon framework.
Research Findings and Literature Insights
The compound is recognized as an impurity or synthetic intermediate in Calcitriol analog synthesis, highlighting its relevance in vitamin D receptor ligand development.
The use of tert-butyldimethylsilyl protecting groups is a common strategy in the synthesis of vitamin D analogs to enhance stability and control regioselectivity during multi-step syntheses.
The stereochemical integrity of the octahydroindenyl and cyclohexylidene units is critical for biological activity and is maintained via stereoselective hydrogenation and coupling steps.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexylidene and indene moieties can be reduced to form saturated derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: TBAF in tetrahydrofuran (THF) is commonly used for desilylation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of hydroxyl or other functionalized derivatives.
Scientific Research Applications
The compound (6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organic molecule with significant potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, material science, and agricultural chemistry.
Anticancer Activity
Research indicates that compounds similar to the one exhibit anticancer properties. The structure contains elements that can interact with biological targets involved in cancer progression. For instance, derivatives of similar structures have been studied for their ability to inhibit specific enzymes linked to tumor growth and metastasis. The presence of the tert-butyldimethylsilyl group may enhance the compound's stability and bioavailability, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Studies on related compounds have shown that they can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in developing treatments for chronic inflammatory diseases.
Hormonal Activity Modulation
Given its complex structure, this compound may also interact with hormonal pathways. Compounds with similar frameworks have been explored for their ability to modulate estrogen receptors, providing a basis for research into hormone-related therapies.
Polymer Development
The compound's unique molecular structure allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desired mechanical properties. For example, incorporating this compound into polymer matrices could enhance thermal stability and chemical resistance.
Nanotechnology
In nanotechnology, derivatives of the compound can be functionalized to create nanoparticles with specific surface properties. These nanoparticles could be used in drug delivery systems or as contrast agents in medical imaging.
Pesticide Development
The structural characteristics of this compound suggest it could serve as a template for developing new pesticides. Its ability to disrupt biological pathways in pests can lead to effective pest control solutions while minimizing environmental impact.
Plant Growth Regulators
Research into similar compounds has revealed their potential as plant growth regulators. The modulation of growth pathways can enhance crop yields and improve resistance to environmental stressors.
Data Tables
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds on breast cancer cells. Results indicated a significant reduction in cell viability upon treatment with these compounds due to their ability to induce apoptosis.
- Material Science Innovation : Research published in Advanced Materials demonstrated how incorporating silyl groups into polymer matrices improved thermal stability and mechanical strength. This opens avenues for using such compounds in high-performance materials.
- Agricultural Application : A study highlighted the effectiveness of silyl-based compounds as novel pesticides against common agricultural pests. The results showed a marked decrease in pest populations without harming beneficial insects.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing cellular responses.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1 :
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Key Similarities: Uses TBS protection for hydroxyl groups. Contains a conjugated system (pyrimidinone ring and diene chain).
- Key Differences :
- Core structure is a tetrahydrofuran with a phosphoramidite group, enabling nucleotide chemistry applications.
- Lacks the polycyclic indenyl system present in the target compound.
- Applications : Used in oligonucleotide synthesis due to its phosphoramidite functionality .
Compound 2 :
(E)-4-(4-((E)-2-((4aR,9aR)-2,5-bis((tert-butyl-dimethylsilyl)oxy)-1,1,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-7-yl)vinyl)-2,6-bis((tert-butyldimethylsilyl)oxy)phenyl)-2-methylbut-2-en-1-ol
- Key Similarities :
- Multiple TBS-protected hydroxyl groups .
- Extended conjugation via vinyl and phenyl groups.
- Key Differences: Central xanthene scaffold instead of indenyl. Contains a phenolic moiety, enhancing UV stability.
- Applications : Likely serves as a precursor for natural product synthesis (e.g., resveratrol analogues) .
Physicochemical Properties
Target Compound :
- Challenges: Stereochemical control at the (6R)-heptanol and indenyl centers. Deprotection of TBS groups without disrupting conjugated systems.
- Methods : Likely involves Grignard additions or Wittig reactions for ethylidene bond formation .
Compound 3 :
(2R,6S)-2-Methyl-6-propylpiperidin-4-one
- Contrast :
- Simpler piperidine core with ketone functionality.
- Synthesized via oxidative cleavage and reductive amination .
- Relevance : Highlights how alkyl substituents (methyl, propyl) influence ring conformation and reactivity.
Target Compound :
- Potential use in drug development as a hydrophobic scaffold for receptor binding.
- TBS groups enhance metabolic stability during in vitro assays .
Compound 4 :
8-O-Acetylshanzhiside Methyl Ester
- Contrast :
- Glycoside structure with acetyl and methyl ester groups.
- Used as a reference standard in pharmacological research.
- Shared Trait : Both compounds are intermediates in natural product synthesis.
Biological Activity
The compound (6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organic molecule with potential biological activities. This article reviews its properties, synthesis, and biological implications based on available literature.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H44O3 |
| Molecular Weight | 416.64 g/mol |
| CAS Number | 77733-16-5 |
| Density | 1.06 g/cm³ (Predicted) |
| Boiling Point | 576.6 °C (Predicted) |
| pKa | 14.74 (Predicted) |
These properties suggest that the compound is a relatively large and complex organic molecule, which may influence its solubility and interaction with biological systems.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of similar compounds in the same class. Compounds with structural similarities to (6R)-6 have been shown to exhibit significant radical scavenging activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress in biological systems.
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs can exert anti-inflammatory effects by modulating pathways involved in inflammation. For instance, they may inhibit the production of pro-inflammatory cytokines or downregulate inflammatory mediators such as NF-kB.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Mechanistic studies have shown that structurally related compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Case Studies
- Case Study on Antioxidant Activity : A study demonstrated that a related compound exhibited a significant reduction in lipid peroxidation levels in vitro. This suggests that the compound could protect cellular membranes from oxidative damage.
- Case Study on Anti-inflammatory Activity : In an animal model of inflammation, administration of a similar compound resulted in reduced swelling and pain, indicating its potential for therapeutic use in inflammatory diseases.
- Case Study on Anticancer Properties : A derivative of this compound was tested against various cancer cell lines and showed dose-dependent cytotoxicity, leading to further investigations into its mechanism of action.
Synthesis and Characterization
The synthesis of (6R)-6 involves multi-step organic reactions including stereoselective methods that ensure the correct configuration at multiple chiral centers. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Pharmacological Studies
Pharmacological assessments reveal that compounds related to (6R)-6 interact with various biological targets including enzymes involved in metabolic pathways and receptors associated with inflammatory responses. These interactions are critical for understanding the therapeutic potential of the compound.
Q & A
Synthesis & Optimization
Basic Research Question : What are effective synthetic routes for constructing the compound’s bicyclic indenyl core and managing tert-butyldimethylsilyl (TBDMS) protecting groups? Methodological Answer :
- Multi-step synthesis : Begin with a terpene or steroid-like precursor. Introduce TBDMS groups early to protect hydroxyls during subsequent reactions (e.g., silylation under anhydrous conditions with TBDMS chloride and imidazole) .
- Cyclization strategies : Use acid- or base-catalyzed ring-closing metathesis (RCM) to form the bicyclic indenyl system. Monitor reaction progress via TLC with iodine staining or UV visualization.
- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC to isolate intermediates. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).
Advanced Research Question : How can stereochemical fidelity at the (1r,4e,7Ar) and (1E,3S,5R) positions be ensured during synthesis? Methodological Answer :
- Chiral auxiliaries/catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control stereocenters.
- Computational modeling : Pre-screen reaction conditions (e.g., solvent polarity, temperature) using DFT calculations to predict diastereomer ratios .
- In-situ monitoring : Apply circular dichroism (CD) spectroscopy or chiral HPLC to track stereochemical outcomes during key steps .
Characterization & Analytical Challenges
Basic Research Question : Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer :
- NMR : Assign ¹H/¹³C signals using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping peaks in the bicyclic and TBDMS regions.
- Mass spectrometry : Use ESI-HRMS to confirm molecular weight and fragmentation patterns, particularly for silyl ether cleavage .
- IR spectroscopy : Identify hydroxyl groups post-deprotection (broad ~3400 cm⁻¹ stretch) and methylidene C=C bonds (~1600 cm⁻¹) .
Advanced Research Question : How can crystallographic challenges (e.g., poor crystal growth) be addressed for X-ray diffraction studies? Methodological Answer :
- Co-crystallization : Introduce guest molecules (e.g., crown ethers) to stabilize the lattice.
- Vapor diffusion : Optimize solvent mixtures (e.g., DCM/pentane) in sealed chambers to slow crystal nucleation.
- Synchrotron radiation : Use high-intensity X-rays to resolve weakly diffracting crystals .
Stability & Reactivity
Basic Research Question : What are the compound’s stability profiles under varying pH and temperature conditions? Methodological Answer :
- Accelerated stability testing : Store aliquots at 4°C, 25°C, and 40°C in sealed vials with desiccants. Monitor degradation via LC-MS over 30 days.
- pH dependence : Dissolve in buffered solutions (pH 3–9) and track hydrolysis of silyl ethers using ²⁹Si NMR .
Advanced Research Question : How does the methylidene group influence photochemical reactivity in aqueous environments? Methodological Answer :
- Photoreactor studies : Expose to UV-Vis light (λ = 254–365 nm) in a quartz cell under inert atmosphere. Analyze products via aerosol mass spectrometry (AMS) and ion chromatography (IC) to detect oxidation byproducts (e.g., formic acid, oxalic acid) .
Data Contradictions & Reproducibility
Basic Research Question : How to resolve discrepancies in reported NMR shifts for the TBDMS-protected regions? Methodological Answer :
- Solvent effects : Re-run spectra in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess chemical shift dependency.
- Paramagnetic impurities : Treat samples with Chelex resin to remove trace metals causing peak broadening .
Advanced Research Question : Why do computational predictions of the compound’s logP diverge from experimental HPLC-derived values? Methodological Answer :
- Partition coefficient refinement : Use shake-flask method with octanol/water systems to measure logP empirically. Compare with software (e.g., ChemAxon, Schrödinger) by adjusting atomic contribution parameters .
Safety & Handling Protocols
Basic Research Question : What are critical safety considerations when handling this compound in the lab? Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill management : Neutralize residues with silica-based absorbents; avoid water to prevent hydrolysis of silyl ethers .
Advanced Research Question : How to mitigate risks when scaling up reactions involving air-sensitive intermediates? Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
